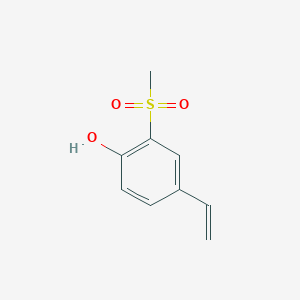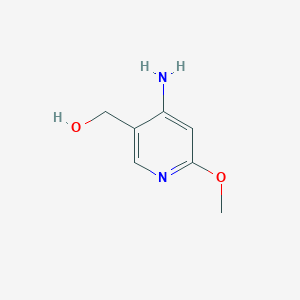
1,4,5,8-Tetrakis(3-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthracene-9,10-dione with m-toluidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Analyse Des Réactions Chimiques
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Materials Science: It is used in the development of covalent organic frameworks (COFs) with superhydrophilic properties and broad light absorption, making it suitable for applications in solar steam generation
Chemistry: The compound’s unique electronic properties make it a valuable component in the synthesis of advanced organic materials.
Biology and Medicine: Research is ongoing to explore its potential as a photothermal agent for medical applications, such as targeted cancer therapy.
Industry: Its photothermal conversion efficiency makes it a promising candidate for industrial applications in energy conversion and storage
Mécanisme D'action
The mechanism by which 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione exerts its effects is primarily related to its ability to absorb light and convert it into heat. This photothermal conversion is facilitated by the compound’s broad light absorption spectrum, covering the entire UV-visible to near-infrared regions. The molecular targets and pathways involved include the excitation of electrons to higher energy states, followed by non-radiative relaxation processes that release energy in the form of heat .
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has similar structural features but different substituents on the aromatic rings, which can affect its electronic properties and reactivity.
1,4,5,8-Tetrakis(p-tolylamino)anthracene-9,10-dione: The position of the methyl groups on the aromatic rings can influence the compound’s steric and electronic characteristics.
The uniqueness of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and photothermal conversion .
Propriétés
Numéro CAS |
119379-80-5 |
|---|---|
Formule moléculaire |
C42H36N4O2 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
1,4,5,8-tetrakis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O2/c1-25-9-5-13-29(21-25)43-33-17-18-34(44-30-14-6-10-26(2)22-30)38-37(33)41(47)39-35(45-31-15-7-11-27(3)23-31)19-20-36(40(39)42(38)48)46-32-16-8-12-28(4)24-32/h5-24,43-46H,1-4H3 |
Clé InChI |
BNAIJSVVRZWCTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC(=C6)C)NC7=CC=CC(=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
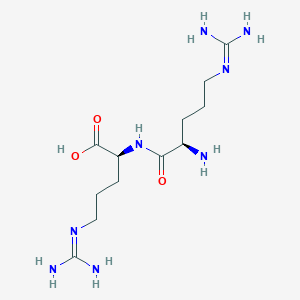
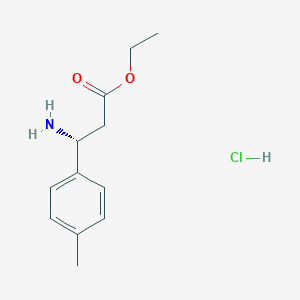
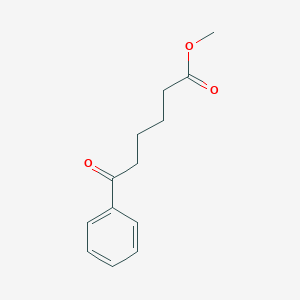
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
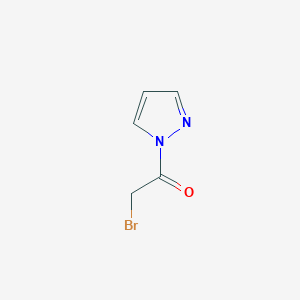
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
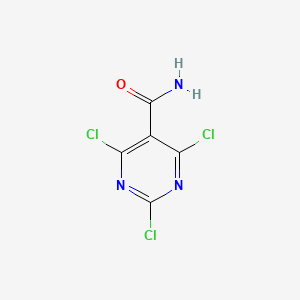
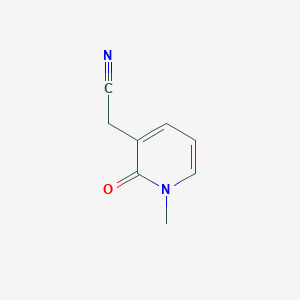
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
